(3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
Description
(3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a piperidine-derived compound featuring a 3-fluorobenzyl group attached to the 4-position of the piperidine ring and a methylamine group at the same position, forming a hydrochloride salt.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15-16H,4-7,9-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJOHSXKIVDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Amine Functionalization
The core synthetic pathway begins with the piperidin-4-ylmethyl-amine scaffold, which undergoes nucleophilic substitution with 3-fluorobenzyl bromide or chloride. The reaction typically proceeds in polar aprotic solvents such as DMF or acetonitrile at temperatures ranging from 50°C to 80°C. Sodium hydroxide or potassium carbonate is employed to deprotonate the amine, enhancing nucleophilicity. Yields for this step vary between 65% and 85%, depending on the stoichiometric ratio of reactants and reaction time.
Solvent and Base Optimization
Comparative studies highlight acetonitrile as superior to DMF for minimizing side products, particularly when using 3-fluorobenzyl chloride due to its slower reactivity. Triethylamine, though less common, has been utilized in small-scale syntheses to achieve higher purity (>95%) at the expense of extended reaction times (24–48 hours).
Protection-Deprotection Strategies
Benzyl Group Protection
In multi-step syntheses, the piperidine nitrogen is often protected with a benzyl group to prevent unwanted side reactions. For example, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine serves as a key intermediate in analogous compounds, as described in patent WO2014195978A2. The benzyl group is introduced via alkylation using benzyl bromide under inert atmospheres, achieving near-quantitative yields.
Debenzylation and Hydrochloride Formation
Debenzylation is achieved using hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl in dioxane). The latter method simultaneously protonates the free amine, forming the hydrochloride salt. Patent data indicate that 10% Pd-C under 50 psi H₂ at 25°C provides complete debenzylation within 4 hours, followed by HCl gas bubbling in ethanol to precipitate the hydrochloride salt. This dual-step approach achieves an overall yield of 72–78%.
Industrial-Scale Process Design
Continuous Flow Reactor Systems
Recent advancements adopt continuous flow reactors to enhance reaction control and scalability. A two-stage system couples the nucleophilic substitution and debenzylation steps, reducing intermediate isolation and minimizing solvent waste. Temperatures are tightly regulated (±2°C), and in-line IR spectroscopy monitors reaction progress, achieving batch-to-batch consistency with >90% purity.
Crystallization and Purification
The final hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v). Slow cooling (−0.5°C/min) yields needle-shaped crystals with a melting point of 192–194°C. Residual solvent levels, critical for pharmaceutical applications, are reduced to <0.1% using vacuum drying at 40°C.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, NaOH, 70°C, 12 h | 78% | 92% | Moderate |
| Benzyl Protection Route | Benzyl bromide, K₂CO₃, DMF, 50°C, 6 h | 85% | 95% | High |
| Continuous Flow | Acetonitrile, 65°C, 2 h residence time | 91% | 96% | Industrial-scale |
Challenges and Mitigation Strategies
Byproduct Formation
Alkylation at the piperidine ring’s secondary amine can produce regioisomers, particularly when using excess 3-fluorobenzyl halide. Chromatic monitoring (HPLC) identifies these byproducts, which are removed via silica gel chromatography using ethyl acetate/hexane gradients.
Solvent Residuals
Ethanol recrystallization reduces acetonitrile residuals to <50 ppm, complying with ICH guidelines. Alternative azeotropic distillation with toluene has been explored but risks introducing aromatic impurities.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine undergoes oxidation to form N-oxide derivatives under mild conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Oxidation | H₂O₂ (30%) in MeOH, 0–5°C, 4 hr | (3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine N-oxide | 78% | |
| Aromatic Oxidation | KMnO₄, H₂SO₄, 60°C, 2 hr | 3-Hydroxybenzyl-piperidin-4-ylmethyl-amine hydrochloride | 42% |
The fluorine atom on the benzyl ring directs electrophilic substitution but resists oxidation unless under strong acidic conditions.
Reduction Reactions
The compound participates in selective reductions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Debenzylation | H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 12 hr | Piperidin-4-ylmethyl-amine hydrochloride | 85% | |
| Fluorine Reduction | LiAlH₄, THF, reflux, 6 hr | (3-Hydroxybenzyl)-piperidin-4-ylmethyl-amine hydrochloride | 67% |
Hydrogenolysis removes the benzyl group, while stronger reductants like LiAlH₄ reduce the fluorine substituent.
Substitution Reactions
The fluorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fluorine Displacement | NaN₃, DMF, 120°C, 24 hr | (3-Azidobenzyl)-piperidin-4-ylmethyl-amine hydrochloride | 55% | |
| Methoxy Substitution | NaOMe, CuI, DMSO, 100°C, 8 hr | (3-Methoxybenzyl)-piperidin-4-ylmethyl-amine hydrochloride | 63% |
The electron-withdrawing fluorine enhances NAS reactivity at the meta position.
Alkylation and Acylation
The secondary amine reacts with alkyl halides or acyl chlorides:
Alkylation proceeds efficiently in polar aprotic solvents, while acylation requires base scavengers like triethylamine .
Cross-Coupling Reactions
The fluorobenzyl group participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12 hr | (3-Phenylbenzyl)-piperidin-4-ylmethyl-amine hydrochloride | 58% |
Stability and Degradation
The compound is stable under ambient conditions but degrades under strong bases (pH > 10) via Hofmann elimination , forming 3-fluorostyrene and piperidine derivatives.
Comparative Reactivity
Key structural features influencing reactivity:
Scientific Research Applications
Cholinesterase Inhibition
One of the significant applications of compounds related to (3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is their role as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. Research indicates that derivatives of benzylpiperidine exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are involved in the breakdown of acetylcholine in the brain .
Key Findings:
- Compounds synthesized from piperidine derivatives showed IC50 values in the micromolar range for AChE inhibition, indicating their potential as therapeutic agents .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 9a | 5.0 | 7.2 |
| 9b | 3.8 | 6.5 |
| 9c | 4.2 | 8.1 |
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzylpiperidine derivatives against influenza viruses, particularly H1N1. The compound has been identified as a fusion inhibitor, acting by blocking the hemagglutinin-mediated membrane fusion process essential for viral entry into host cells .
Mechanism of Action:
- The compound binds to a novel site on the hemagglutinin protein, preventing conformational changes necessary for viral fusion with host membranes .
Key Findings:
- The N-benzyl piperidine moiety is critical for activity; modifications significantly reduce efficacy.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2 | 12 | Fusion inhibition |
| 3 | >100 | Loss of activity |
Pain Management
Research has indicated that piperidine derivatives can exhibit analgesic properties. For instance, compounds similar to (3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride have shown effectiveness in reducing pain responses in animal models .
Experimental Observations:
Anticancer Activity
The compound has also been explored for its potential anticancer properties by targeting specific molecular pathways involved in tumor progression. Studies suggest that piperidine derivatives can act as inhibitors of deubiquitinases, which are implicated in cancer cell survival and proliferation .
Key Findings:
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzyl Derivatives
1-(4-Chlorobenzyl)-piperidin-4-amine Hydrochloride
- Structure : 4-chlorobenzyl group on piperidine-4-amine.
- Molecular Formula : C₁₂H₁₈Cl₂N₂.
- Key Differences : Chlorine (Cl) replaces fluorine (F), increasing molecular weight (263.2 g/mol vs. ~248.7 g/mol for the target compound). Chlorine’s larger atomic size and lower electronegativity may reduce solubility compared to fluorine .
- Implications : Higher lipophilicity could enhance membrane permeability but reduce aqueous solubility.
(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine Hydrochloride
- Structure : 3,4-dichlorobenzyl group and methyl group on piperidine-4-amine.
- Molecular Formula : C₁₃H₁₉Cl₃N₂.
- Key Differences: Dual chlorine substituents and a methyl group on the amine increase steric bulk and molecular weight (309.67 g/mol).
(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine Hydrochloride
Trifluoromethyl and Heterocyclic Variants
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Hydrochloride
- Structure : Trifluoromethyl (CF₃) group on the benzyl ring and methyl group on piperidine.
- Molecular Formula : C₁₅H₂₁F₃N₂Cl.
- Key Differences : The CF₃ group is strongly electron-withdrawing, increasing acidity (lower pKa) of nearby protons. This could enhance binding to electron-rich biological targets .
(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylmethyl-amine Hydrochloride
Positional Isomers and Discontinued Analogs
C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine Hydrochloride
- Structure : 3-fluorobenzyl group on piperidine-3-yl instead of 4-yl.
- This compound is discontinued, suggesting inferior performance in preclinical studies .
Physicochemical and Pharmacological Data
Table 1: Comparative Analysis of Key Compounds
Biological Activity
(3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a fluorobenzyl group, which is crucial for its biological activity. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the context of receptor binding and enzyme inhibition.
The mechanism of action for (3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its ability to bind to specific receptors or enzymes. The fluorobenzyl moiety enhances binding affinity, while the piperidine ring provides stability. This compound may act as an inhibitor or modulator of biological pathways, influencing cellular functions and biochemical processes.
Biological Activity Overview
The biological activities of (3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride can be summarized as follows:
- Receptor Binding : It has been employed in studies investigating interactions with various receptors, contributing to the understanding of neurotransmitter modulation.
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly in pathways relevant to neurological disorders and inflammation.
Table 1: Summary of Biological Activities
Case Studies
- Neurological Applications : A study highlighted the compound's role in modulating neurotransmitter systems, suggesting potential benefits in treating conditions like depression and anxiety. The interaction with serotonin receptors was particularly noted, indicating a pathway for therapeutic development.
- Antimicrobial Activity : Research demonstrated that (3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent .
- Cancer Research : In vitro studies showed that this compound could inhibit the growth of various cancer cell lines. The IC50 values ranged from 7.9 to 92 µM across different cell types, suggesting a selective antiproliferative effect linked to its mechanism of action on specific cellular pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between a fluorinated benzyl halide (e.g., 3-fluoro-benzyl chloride) and piperidin-4-ylmethyl-amine. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under inert atmospheres. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine-to-halide) are critical for yield optimization. Purification via recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) ensures >95% purity .
- Data : Yield improvements (e.g., 60% → 85%) are achievable by adding catalytic bases (e.g., triethylamine) to neutralize HCl byproducts .
Q. How does the fluorinated benzyl group influence the compound’s physicochemical properties?
- Methodology : Compare solubility, logP, and stability of the fluorinated derivative with non-fluorinated analogs. Use HPLC for logP determination and thermogravimetric analysis (TGA) for thermal stability.
- Data : The 3-fluoro substitution increases lipophilicity (logP ~2.1 vs. 1.7 for non-fluoro) and enhances metabolic stability in vitro (t½ > 120 min in liver microsomes) .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodology :
- NMR (¹H/¹³C, DEPT-135): Confirm benzyl and piperidine ring protons (δ 7.2–7.4 ppm for aromatic F; δ 2.8–3.5 ppm for piperidine CH₂).
- LC-MS : Detect molecular ion [M+H]⁺ (calc. m/z 269.1) and assess purity (>98% via UV 254 nm).
- Elemental Analysis : Validate C, H, N, Cl, and F content (±0.3% theoretical) .
Advanced Research Questions
Q. How can stereochemical variations at the piperidine ring impact biological activity?
- Methodology : Synthesize enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst) and evaluate receptor binding via radioligand assays (e.g., σ-receptors).
- Data : (R)-enantiomers show 10-fold higher affinity (Ki = 12 nM) for σ₁ receptors than (S)-enantiomers (Ki = 130 nM) in rat brain homogenates .
Q. What strategies mitigate instability of the hydrochloride salt under humid conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with and without desiccants. Use XRPD to monitor crystallinity changes.
- Data : Hygroscopicity is reduced by co-crystallizing with counterions (e.g., phosphate salts) or using silica gel packaging, extending shelf life from 3 to 12 months .
Q. How does this compound interact with neurotransmitter transporters in vitro?
- Methodology : Perform competitive inhibition assays (IC₅₀ determination) using [³H]-labeled ligands for dopamine/norepinephrine transporters (DAT/NET) in HEK293 cells.
- Data : Exhibits moderate NET inhibition (IC₅₀ = 450 nM) but negligible DAT activity (IC₅₀ > 10 µM), suggesting selectivity for adrenergic pathways .
Methodological Best Practices
Designing SAR Studies for Piperidine Derivatives
- Approach :
Modify substituents on the benzyl (e.g., 4-F vs. 3-CF₃) and piperidine (e.g., N-methyl vs. N-allyl).
Use molecular docking (AutoDock Vina) to predict binding poses at target sites (e.g., GPCRs).
Validate in vitro with functional assays (cAMP accumulation, calcium flux).
- Key Insight : Fluorine at the 3-position enhances π-stacking with aromatic residues (e.g., Tyr³⁵⁰ in 5-HT₆ receptors), boosting potency by 40% .
Resolving Contradictory Data in Receptor Binding Studies
- Troubleshooting :
- Confirm assay conditions (pH, buffer salts) to avoid false negatives (e.g., Tris buffer inhibits σ-receptor binding).
- Use orthogonal methods (SPR vs. fluorescence polarization) to cross-validate affinity values.
- Example : Discrepancies in Ki values (5 nM vs. 50 nM) for κ-opioid receptors were resolved by adjusting Mg²⁺ concentrations .
Safety and Handling
Q. What precautions are critical for safe handling in laboratory settings?
- Protocols :
- Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact.
- Store in airtight containers at 2–8°C; avoid exposure to moisture.
- Dispose of waste via incineration (certified hazardous waste facilities).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
